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Compound of Interest

Compound Name: L11204

Cat. No.: B1673685 Get Quote

CAS Number: 34413-35-9 Synonyms: Cyclohexapyrazine, Tetrahydroquinoxaline

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxaline

(L11204), a heterocyclic compound of interest to researchers in medicinal chemistry, drug

discovery, and materials science. This document details its chemical and physical properties,

synthesis, spectral data, and potential applications, with a focus on its role as a molecular

scaffold.

Chemical and Physical Properties
5,6,7,8-Tetrahydroquinoxaline is a bicyclic compound formed by the fusion of a pyrazine ring

and a cyclohexane ring.[1] It is recognized for its nutty and roasted organoleptic properties,

leading to its use as a flavoring agent.[2]

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline
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Property Value Source(s)

Molecular Formula C₈H₁₀N₂ [3][4]

Molecular Weight 134.18 g/mol [3][4]

Appearance
Colorless to slightly yellow

liquid
[4]

Density 1.061 g/mL at 25 °C

Boiling Point 85 °C at 3 mmHg

Refractive Index n20/D 1.542

Flash Point 91 °C (closed cup) [2]

Solubility Soluble in organic solvents [3]

Synthesis and Spectroscopic Data
The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine

with a 1,2-dicarbonyl compound.[5][6] For 5,6,7,8-tetrahydroquinoxaline, this involves the

reaction of cis- or trans-1,2-cyclohexanediamine with glyoxal.

Experimental Protocol: Synthesis of 5,6,7,8-
Tetrahydroquinoxaline
This protocol is a representative example based on general methods for quinoxaline synthesis.

[5][6]

Materials:

1,2-Cyclohexanediamine (1.0 eq)

Glyoxal (40% aqueous solution, 1.0 eq)

Ethanol

Water
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Procedure:

Dissolve 1,2-cyclohexanediamine in a 7:3 mixture of ethanol and water.

Slowly add the 40% aqueous solution of glyoxal to the diamine solution with stirring at room

temperature.

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, add water to the reaction mixture to precipitate the product.

Collect the product by filtration, wash with cold water, and dry under vacuum.

The crude product can be further purified by distillation or recrystallization from a suitable

solvent like ethanol.

Table 2: Spectral Data for 5,6,7,8-Tetrahydroquinoxaline

Data Type Key Features Source(s)

¹H NMR (CDCl₃)

δ (ppm): ~1.8-2.0 (m, 4H, C6-

H₂, C7-H₂), ~2.8-3.0 (m, 4H,

C5-H₂, C8-H₂), ~8.3 (s, 2H,

C2-H, C3-H)

[7]

¹³C NMR (CDCl₃)

δ (ppm): ~22.5 (C6, C7), ~28.5

(C5, C8), ~142.0 (C2, C3),

~152.0 (C4a, C8a)

[2][8]

Mass Spectrum (EI) m/z (%): 134 (M⁺), 105, 78, 51 [9]

Biological and Medicinal Chemistry Relevance
While 5,6,7,8-tetrahydroquinoxaline itself has limited reported biological activity, the quinoxaline

and tetrahydroquinoxaline scaffolds are prevalent in a wide range of biologically active

molecules, indicating the potential of L11204 as a key building block in drug discovery.[10][11]
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Role as a Scaffold in Drug Discovery
The tetrahydroquinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, serving as

the core for compounds targeting various diseases. Derivatives have shown potential in the

following areas:

Anticancer Agents: Tetrahydroquinoxaline sulfonamide derivatives have been designed and

synthesized as colchicine binding site inhibitors, demonstrating antiproliferative activities

against cancer cell lines.[11]

Neurological Disorders: The tetrahydroquinoxaline framework is a key component in

compounds developed for neuropsychiatric and neurological disorders.[3] It serves as a

scaffold for molecules designed to interact with targets such as serotonin and dopamine

receptors.

Antimicrobial and Antiviral Agents: The broader quinoxaline class of compounds has a long

history of investigation for antimicrobial and antiviral properties.[10]

The general workflow for utilizing 5,6,7,8-tetrahydroquinoxaline in a drug discovery program is

outlined below.
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Synthesis

Derivatization & Screening

Lead Optimization
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Glyoxal

5,6,7,8-Tetrahydroquinoxaline (L11204)

Chemical Modification (e.g., Sulfonylation, Amination)

Library of Derivatives

High-Throughput Screening (HTS)

Hit Identification

Structure-Activity Relationship (SAR) Studies

ADME/Tox Profiling

Lead Candidate
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Drug Discovery Workflow using L11204.
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Potential Signaling Pathways
Although no specific signaling pathways have been directly attributed to 5,6,7,8-

tetrahydroquinoxaline, its derivatives have been implicated in various cellular processes. For

instance, as microtubule targeting agents, tetrahydroquinoxaline derivatives that act as

colchicine binding site inhibitors would interfere with the cell cycle, leading to apoptosis in

cancer cells.

Tetrahydroquinoxaline
Derivative

Binds to Colchicine Site
on β-Tubulin

Inhibition of
Microtubule Polymerization

Disruption of
Mitotic Spindle G2/M Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Potential Mechanism of Action for Derivatives.

Safety and Handling
5,6,7,8-Tetrahydroquinoxaline is classified as a combustible liquid and can cause skin and

serious eye irritation.[12] It may also cause respiratory irritation. Standard laboratory safety

precautions should be taken, including the use of personal protective equipment such as

gloves and safety glasses.[12] It should be handled in a well-ventilated area. For detailed

safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion
5,6,7,8-Tetrahydroquinoxaline (L11204) is a versatile heterocyclic compound with established

applications in the flavor and fragrance industry. For researchers in drug discovery and

development, its primary value lies in its role as a key synthetic intermediate and a privileged

scaffold. The extensive biological activities reported for its derivatives, particularly in oncology

and neuroscience, underscore the potential for developing novel therapeutics based on this

core structure. While the biological profile of the parent compound is not extensively

documented, the established synthetic routes and the demonstrated potential of its analogues

make it a valuable tool for medicinal chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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